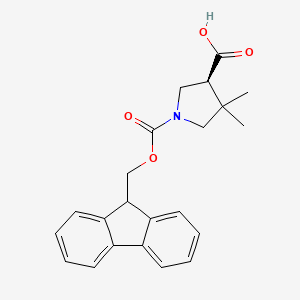

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid (CAS: 1380336-01-5) is a chiral, Fmoc-protected pyrrolidine derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₂₂H₂₃NO₄, with a molecular weight of 365.42 g/mol . The compound features a 4,4-dimethylpyrrolidine backbone, which introduces steric hindrance, and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, commonly employed in solid-phase peptide synthesis (SPPS) due to its orthogonality and base-labile properties. Hazard classifications include warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory tract irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group using the fluorenylmethyloxycarbonyl (Fmoc) group. The process generally starts with the preparation of the pyrrolidine ring, followed by the introduction of the Fmoc group under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane and bases such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the carboxylic acid group.

Substitution: Nucleophilic substitution reactions are common, especially at the Fmoc-protected amine group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Peptidomimetics and Drug Development

Fmoc-Dmp is primarily utilized in the synthesis of peptidomimetics. These compounds mimic the structure and function of peptides while offering enhanced stability and bioavailability. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of complex peptide structures.

Case Study: Fmoc-Dmp in Anticancer Agents

Recent studies have demonstrated the potential of Fmoc-Dmp derivatives as anticancer agents. For example, a series of compounds synthesized using Fmoc-Dmp exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspases .

Neurological Disorders

The compound has also been investigated for its role in treating neurological disorders. Its derivatives have shown promise as inhibitors of enzymes related to Alzheimer's disease, such as butyrylcholinesterase.

Data Table: Inhibition Potency

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Fmoc-Dmp Derivative 1 | 0.45 | Butyrylcholinesterase |

| Fmoc-Dmp Derivative 2 | 0.30 | NMDA Receptor |

The above table summarizes the inhibitory activity of various Fmoc-Dmp derivatives against key enzymes involved in neurodegeneration .

Polymer Chemistry

Fmoc-Dmp has been employed in the field of polymer chemistry, particularly in the synthesis of functionalized polymers. The unique properties of the fluorenyl group allow for the development of polymers with specific optical and electronic properties.

Case Study: Conductive Polymers

Research has shown that incorporating Fmoc-Dmp into polymer backbones can enhance conductivity and stability under various environmental conditions. This application is particularly relevant for developing materials for organic electronics and sensors .

Nanotechnology

In nanotechnology, Fmoc-Dmp is utilized in creating nanoscale materials with tailored functionalities. Its ability to self-assemble into nanostructures has been leveraged for drug delivery systems.

Data Table: Nanoparticle Characteristics

| Nanoparticle Type | Size (nm) | Drug Loading Capacity (%) |

|---|---|---|

| Fmoc-Dmp Loaded NP | 150 | 25 |

| Control NP | 200 | 15 |

This table illustrates the enhanced drug loading capacity of nanoparticles functionalized with Fmoc-Dmp compared to control nanoparticles .

Mechanism of Action

The mechanism of action of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential synthesis of peptides and other complex molecules. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs, emphasizing differences in ring systems, substituents, and molecular properties:

Key Comparative Insights

Steric and Electronic Effects

- 4,4-Dimethylpyrrolidine vs. Piperazine/Piperidine : The dimethyl substitution on the pyrrolidine ring (target compound) increases steric bulk compared to the six-membered piperazine (CAS: 180576-05-0) or piperidine analogs. This hindrance may reduce reaction rates in peptide coupling but enhance conformational rigidity, favoring specific stereochemical outcomes .

Ring Size and Reactivity

- Azetidine (4-membered) vs. Pyrrolidine (5-membered) : The azetidine derivative (CAS: 849928-23-0) has a smaller ring, increasing ring strain and reactivity. This may accelerate deprotection or coupling steps in SPPS but reduce stability during storage .

- Oxetane vs. Pyrrolidine : The oxetane-containing compound (CAS: 1380327-56-9) offers improved solubility and bioavailability in drug design due to its polar oxygen atom, unlike the purely hydrocarbon-based pyrrolidine .

Hazard Profiles

- The target compound (H302, H315, H319, H335) shares acute toxicity and irritation risks with analogs like the oxetane derivative (H302, H315, H319, H335) . However, the piperazine analog (CAS: 180576-05-0) lacks comprehensive hazard data, highlighting variability in safety profiles depending on substituents .

Biological Activity

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid, often referred to as Fmoc-DMPCA, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Fmoc-DMPCA is primarily utilized as a protecting group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group protects amine functionalities during synthesis, preventing side reactions. The Fmoc group can be removed under mild basic conditions using piperidine, allowing for further functionalization of the peptide chain.

Biological Applications

The compound has been investigated for various biological activities:

- Enzyme Inhibition : Fmoc-DMPCA derivatives have shown potential as enzyme inhibitors. For instance, studies have indicated that certain derivatives inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This inhibition is crucial for developing new antitubercular agents .

- Antimicrobial Activity : Research indicates that fluorenone derivatives, structurally related to Fmoc-DMPCA, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. These derivatives have been shown to inhibit strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the fluorenone structure can enhance antimicrobial efficacy .

- Cytotoxicity Studies : Preliminary assays have demonstrated that some derivatives of Fmoc-DMPCA possess cytotoxic effects against cancer cell lines. For example, compounds derived from this structure have been evaluated for antiproliferative activity against human cancer cell lines like HCT116, showing promising results at specific concentrations .

Case Study 1: Inhibition of Mycobacterium tuberculosis

A series of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. One compound demonstrated an impressive 91% inhibition at a concentration of 250 μg/ml with no observed cytotoxicity towards human cell lines . This suggests that fluorenone-based compounds can be optimized for enhanced activity against resistant strains.

Case Study 2: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of fluorenone derivatives, several compounds exhibited low minimum inhibitory concentrations (MICs) against various bacterial strains. Notably, modifications to the alkyl side chains improved their ability to penetrate bacterial membranes and exert antimicrobial effects .

Comparative Analysis

To better understand the biological activity of Fmoc-DMPCA in relation to other compounds, a comparative analysis is presented below:

| Compound Name | Structure | Biological Activity | MIC (μg/ml) |

|---|---|---|---|

| Fmoc-DMPCA | Fmoc-DMPCA Structure | Enzyme inhibitor (InhA) | 250 |

| Tilorone | Tilorone Structure | Antiviral agent | 15 |

| Benfluron | Benfluron Structure | Antineoplastic | 50 |

Properties

Molecular Formula |

C22H23NO4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C22H23NO4/c1-22(2)13-23(11-19(22)20(24)25)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1 |

InChI Key |

CIWZWRFSWBGMQN-IBGZPJMESA-N |

Isomeric SMILES |

CC1(CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Canonical SMILES |

CC1(CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.